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Curcapital

Cat. No.: B1252123
M. Wt: 310.26 g/mol
InChI Key: CCFNLSOCWDCRIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Curcapital is a naturally occurring norlignan derivative, isolated from plant species within the genus Curculigo , such as Curculigo breviscapa and Molineria capitulata . This compound is of significant interest in pharmacological research due to its demonstrated bioactivity. Computational and in-vitro studies highlight its potential as an antiviral agent; this compound exhibits a strong binding affinity to viral proteins and has shown predictive efficacy against Cytomegalovirus (CMV), Herpes, Influenza, and Adenovirus . Further research indicates that this compound also possesses notable antioxidant and anti-inflammatory properties, which are valuable for studies investigating oxidative stress and inflammatory pathways . The mechanism of action for these effects is believed to involve specific biochemical interactions, such as binding to key enzymatic targets to inhibit their activity, a common method by which small molecules produce pharmacological effects . As a constituent of plants used in traditional medicine, this compound serves as a key lead compound for the isolation, development, and validation of new therapeutic agents . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H10O6 B1252123 Curcapital

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C17H10O6

Molecular Weight

310.26 g/mol

IUPAC Name

5,6,9,10-tetrahydroxyphenanthro[9,10-b]furan-2-carbaldehyde

InChI

InChI=1S/C17H10O6/c18-6-7-1-11-9-3-14(20)13(19)2-8(9)10-4-15(21)16(22)5-12(10)17(11)23-7/h1-6,19-22H

InChI Key

CCFNLSOCWDCRIW-UHFFFAOYSA-N

Canonical SMILES

C1=C(OC2=C1C3=CC(=C(C=C3C4=CC(=C(C=C42)O)O)O)O)C=O

Synonyms

curcapital

Origin of Product

United States

Isolation, Characterization, and Structural Elucidation

Methodologies for Extraction and Isolation from Botanical Sources.

The initial steps in studying natural products like Curcapital involve their efficient extraction from plant materials and subsequent isolation in a pure form. The choice of methodology is critical to preserve the integrity of the compound and maximize yield.

Solvent-Based Extraction Techniques.

The primary botanical sources for this compound are the rhizomes of various Curculigo species kib.ac.cnfiveable.mepharmaknowledgeforum.commicrobenotes.com. Extraction typically commences with the air-dried and powdered plant material. Common solvent-based extraction techniques employed for such natural products include maceration, percolation, and Soxhlet extraction, utilizing solvents like ethanol (B145695) or methanol (B129727) slideshare.netnih.govresearchgate.netactascientific.com. For instance, this compound has been isolated from the ethanolic extract of the rhizomes of Curculigo crassifolia and Curculigo breviscapa pharmaknowledgeforum.commicrobenotes.com. Similarly, a 70% aqueous methanol extraction at room temperature was used for Arundina graminifolia, from which this compound was also obtained asianpubs.org. The crude extracts obtained through these methods contain a complex mixture of compounds, necessitating further purification.

Chromatographic Separation Strategies.

Following initial extraction, chromatographic techniques are indispensable for separating this compound from other co-extracted plant constituents to obtain it in a purified state. These strategies exploit differences in molecular characteristics such as size, shape, charge, and binding affinities to a stationary phase microbenotes.comnih.govbioanalysis-zone.compurkh.com. Common chromatographic methods applied in natural product isolation include column chromatography, thin-layer chromatography (TLC), and high-performance liquid chromatography (HPLC) microbenotes.comresearchgate.netnih.govbioanalysis-zone.comijpsjournal.com.

For this compound, repeated column chromatography on various stationary phases, such as silica (B1680970) gel (Si gel), Sephadex LH-20, and RP-18 (reversed-phase), is typically employed asianpubs.org. Preparative HPLC is often utilized as a final purification step to achieve high purity asianpubs.org. These sequential chromatographic separations allow for the progressive enrichment and eventual isolation of this compound from the complex crude extract.

Spectroscopic and Spectrometric Approaches for Structural Determination.

Structural elucidation is the process of determining the molecular structure of a compound based on experimental data, involving the analysis of atomic arrangement, functional groups, connectivity, and stereochemistry fiveable.mepharmaknowledgeforum.com. This process for this compound, as for many natural products, integrates multiple spectroscopic and spectrometric techniques to provide a comprehensive understanding of its molecular architecture fiveable.mepharmaknowledgeforum.comresearchgate.net.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignments.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique in organic chemistry for structural elucidation, providing detailed information about the electronic environment, connectivity, and stereochemistry of atoms within a molecule fiveable.menih.gov. Both one-dimensional (1D) NMR, such as ¹H NMR and ¹³C NMR, and two-dimensional (2D) NMR experiments are crucial fiveable.meresearchgate.netnih.govacs.orgznaturforsch.com.

While specific NMR data for this compound are not universally detailed in all general search results, its structural elucidation, particularly for stereochemical assignments, would involve advanced NMR techniques. ¹H NMR spectra reveal the number and types of hydrogen atoms and their neighboring environments through chemical shifts and splitting patterns fiveable.menih.gov. ¹³C NMR provides information about the carbon skeleton fiveable.menih.govacs.orgznaturforsch.com. For complex natural products like this compound, 2D NMR experiments such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), Heteronuclear Multiple Bond Correlation (HMBC), and Nuclear Overhauser Effect Spectroscopy (NOESY) are indispensable fiveable.me. COSY and HSQC help establish direct correlations between protons and carbons, while HMBC reveals long-range correlations, aiding in connecting different parts of the molecule znaturforsch.com. NOESY experiments are particularly valuable for determining the relative spatial proximity of atoms, which is crucial for assigning stereochemistry kib.ac.cnfiveable.me. The structure of this compound, identified as a phenanthrofuran, was established based on spectral evidence, including NMR data kib.ac.cnfiveable.memobt3ath.comnih.gov.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Elucidation.

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique used to determine the precise molecular mass of a compound, which in turn allows for the accurate elucidation of its elemental composition or molecular formula libretexts.orgnih.govepfl.ch. Unlike low-resolution mass spectrometry, HRMS measures mass to several decimal places, enabling differentiation between compounds with identical nominal masses but different elemental compositions (isobaric compounds) libretexts.org.

For this compound, HRMS data would be critical for confirming its molecular formula by matching observed isotopic profiles with theoretical ones nih.gov. This precision helps to narrow down possible molecular formulas to a few or even a single possibility, significantly aiding in structural determination libretexts.orgepfl.ch.

Utility of Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy.

Infrared (IR) spectroscopy and Ultraviolet-Visible (UV-Vis) spectroscopy provide complementary information about the functional groups and electronic transitions within a molecule, respectively fiveable.mepharmaknowledgeforum.comresearchgate.netcureffi.orgmsu.edulibretexts.orgresearchgate.netlibretexts.org.

IR spectroscopy is used to identify the presence of specific functional groups within the this compound molecule based on their characteristic vibrational absorption frequencies fiveable.mepharmaknowledgeforum.comresearchgate.netcureffi.orglibretexts.org. For example, the presence of hydroxyl (-OH) groups, aromatic C-H stretches, or carbonyl (C=O) groups would be indicated by distinct absorption bands in the IR spectrum.

UV-Vis spectroscopy is particularly useful for detecting conjugated systems and aromatic rings within the structure of this compound cureffi.orgmsu.edulibretexts.org. Compounds with extensive conjugation absorb light in the UV and visible regions of the electromagnetic spectrum due to electronic transitions (e.g., π→π* transitions) cureffi.orglibretexts.org. The absorption maxima (λmax) and molar absorptivities (ε) obtained from UV-Vis spectra provide insights into the chromophores present and the extent of conjugation, which is consistent with this compound being a phenanthrofuran or norlignan derivative, both of which contain aromatic systems kib.ac.cnfiveable.mepharmaknowledgeforum.comasianpubs.org.

Chemical Synthesis and Derivatization Strategies

Reported Total Synthesis Approaches for Curcapital (if applicable)

Based on the available literature, there are no reported total synthesis approaches specifically for this compound. This compound has been identified as a novel constituent and the first natural product possessing a phenanthro[9,10,b]furan skeleton, primarily through its isolation and structural elucidation from plant sources such as Curculigo capitulata and Curculigo crassifolia. nih.govnih.govresearchgate.net

Rational Design and Synthesis of this compound Analogues and Derivatives

This compound is classified as a phenanthro[9,10,b]furan and is recognized as a norlignan. nih.govnih.gov It is frequently isolated alongside other norlignan derivatives from the same plant sources, including compounds like crassifogenin C, nyasicoside, and curcapicycloside, which collectively form a family of structurally related natural products. researchgate.net While specific synthetic routes for this compound analogues are not extensively detailed in the provided information, the broader field of rational design is a fundamental approach in drug discovery. This involves designing compounds to enhance specific interactions and optimize biological activities. Computational studies, such as molecular docking, have been utilized to explore this compound's protein interactions, suggesting its potential as a lead compound for further investigation.

Direct synthetic strategies for modifying the structure of this compound to enhance specific interactions are not explicitly described in the provided research. However, the potential for such modifications is implied by computational studies that have assessed this compound's interactions with various biological receptors. These studies indicate this compound's capability for strong protein interactions, positioning it as a compound with potential as a lead in drug development.

This compound itself is characterized by its phenanthro[9,10,b]furan skeleton, which is an inherent heterocyclic moiety. nih.govnih.gov The available literature does not provide specific synthetic methodologies for the introduction of additional heterocyclic moieties or other functional groups directly into the this compound structure. While general electrochemical C-H functionalization of heteroarenes is a recognized strategy in synthetic chemistry for diversifying heterocyclic compounds, its specific application to this compound has not been detailed in the provided context.

Evaluation of Synthetic Pathway Efficiency and Yield Optimization

Given the absence of reported synthetic pathways for this compound in the surveyed literature, information regarding the evaluation of its synthetic pathway efficiency and yield optimization is not available. In general chemical synthesis, techniques such as Design of Experiments (DoE) are widely employed for optimizing reaction conditions to improve reaction yields and product purity.

Investigation of Molecular and Cellular Mechanisms of Action in Vitro

Mechanisms of Antioxidant Activity and Free Radical Scavenging

Curcapital has demonstrated free radical scavenging activity in in vitro studies. A novel norlignan derivative, crassifogenin C, and this compound were isolated from the ethanolic extract of the rhizomes of Curculigo crassifolia. The free radical scavenging activity of these isolated compounds, including this compound, was investigated researchgate.net.

In Vitro Assays for Radical Scavenging Potential (e.g., DPPH assay)

The 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) assay is a widely used in vitro method to evaluate the free radical scavenging potential of compounds. This assay relies on the reduction of the stable DPPH radical, which is characterized by a decrease in absorbance at 517 nm, indicating the antioxidant's ability to donate hydrogen atoms or electrons mdpi.comresearchgate.netctdbase.orgdovepress.com. While this compound has been confirmed to exhibit free radical scavenging activity researchgate.net, specific IC50 values (the concentration required to scavenge 50% of the DPPH radicals) for isolated this compound were not explicitly detailed in the provided research findings. However, other plant extracts have shown significant DPPH scavenging abilities, with IC50 values reported, for instance, for Curcuma longa ethanolic extract (above 123%) and Camellia sinensis ethanolic extract (25%) rasayanjournal.co.in. Similarly, Salix mucronata Thunb. extracts exhibited DPPH scavenging with SC50 values ranging from 50.19 ± 0.24 µg/ml to 209.78 ± 2.04 µg/ml depending on the extract mdpi.com.

Cellular Anti-inflammatory Mechanisms

Modulation of Nitric Oxide Production in Cell Lines

Nitric oxide (NO) is a crucial signaling molecule involved in inflammatory responses; its excessive production, often mediated by inducible nitric oxide synthase (iNOS), contributes to inflammation analis.com.mynih.gov. While various plant extracts and compounds have been investigated for their ability to modulate NO production in cell lines, such as the inhibition of NO synthesis in LPS-stimulated RAW 264.7 macrophage cells by Musa paradisiaca extracts colab.ws or Chenopodium quinoa extracts scielo.br, direct and detailed research findings specifically linking isolated this compound to the modulation of nitric oxide production in cell lines were not explicitly found within the provided search results. Some broad mentions of this compound alongside enzymes like nitric oxide synthase exist, but without specific data on its direct modulatory effect on NO production plantprotection.pl.

Impact on Protein Denaturation Pathways

This compound has been investigated for its impact on protein denaturation pathways. Research indicates that this compound can inhibit protein denaturation, with an observed effect at a concentration of 200 μg/ml researchgate.net. Protein denaturation involves the disruption of a protein's native three-dimensional structure, which can lead to loss of function and is implicated in various pathological conditions, including amyloid diseases nih.gov. The ability of a compound to inhibit this process suggests a potential role in maintaining protein stability or mitigating denaturation-related cellular stress nih.gov.

Exploration of Enzyme Inhibition Activities in Cell-Free Systems

α-Amylase Inhibition Studies

Alpha-amylase is a key enzyme in carbohydrate digestion, and its inhibition is a strategy for managing postprandial hyperglycemia, particularly in type 2 diabetes researchgate.netctdbase.org. Plant-derived compounds are increasingly explored for their α-amylase inhibitory potential researchgate.netctdbase.org. While extracts from Curculigo orchioides, the plant from which this compound was isolated, have shown α-amylase inhibitory effects, direct studies explicitly detailing the α-amylase inhibition activity of isolated this compound in cell-free systems were not found in the provided research findings. Other compounds, such as chrysin, a natural flavonoid, have shown strong affinity for α-amylase, supporting similar mechanisms in inhibiting carbohydrate digestion.

Influence on Cellular Homeostasis and Integrity

While this compound has been identified as a natural product with potential biological activities, specific detailed in vitro research findings directly elucidating its influence on cellular homeostasis and integrity are limited in the current literature. Studies on the plant extract from which this compound is derived, such as Molineria capitulata, have indicated a range of pharmacological activities, including antioxidant, cytotoxic, thrombolytic, anti-inflammatory, and analgesic properties researchgate.net. Furthermore, this compound itself has been noted for its potential as an antiviral agent, demonstrating effectiveness against viruses such as CMV, Herpes, Influenza, and Adenovirus researchgate.net. While such antiviral activity could indirectly contribute to the maintenance of cellular integrity by mitigating viral-induced cellular damage, direct mechanistic studies on how this compound influences fundamental cellular homeostatic processes (e.g., cell cycle regulation, metabolic balance, or stress response pathways) or directly affects cellular membrane or structural integrity in vitro are not explicitly detailed in the available research. Further dedicated in vitro investigations are necessary to fully characterize this compound's direct impact on these cellular parameters.

Identification of Potential Molecular Targets via In Vitro Binding Studies

Computational molecular docking studies have been instrumental in identifying potential molecular targets for this compound, particularly in the context of antiviral activity. This compound has demonstrated a significant binding affinity for Varicella-Zoster Virus (VZV) thymidine (B127349) kinase researchgate.netresearchgate.net. This indicates strong protein interactions and stability within the simulated complexes researchgate.net.

The binding affinity of this compound to VZV thymidine kinase was quantitatively assessed, revealing a favorable docking score compared to control compounds.

Table 1: Molecular Docking Scores of this compound and Related Compounds Against VZV Thymidine Kinase

CompoundTargetDocking Score (kcal/mol)Reference
PilosidineVZV Thymidine Kinase-12.471 researchgate.net
CapitulosideVZV Thymidine Kinase-12.213 researchgate.net
This compoundVZV Thymidine Kinase-11.360 researchgate.net
ValacyclovirVZV Thymidine Kinase-5.807 researchgate.net

These computational findings suggest that VZV thymidine kinase represents a potential molecular target for this compound, highlighting its relevance in antiviral research.

Advanced Analytical Methodologies in Curcapital Research

Chromatographic Techniques for Purity Assessment and Quantification

Chromatographic techniques are indispensable for the separation, purification, and quantification of natural products like Curcapital from complex biological matrices. They are crucial for assessing the purity of isolated compounds and for their quantitative analysis in extracts. ctdbase.orgnih.gov

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is a versatile and powerful technique widely employed for the separation, identification, and quantification of natural products in complex mixtures. ctdbase.org For this compound, HPLC is fundamental for assessing its purity, profiling its presence in crude extracts, and quantifying its concentration. The method operates by separating compounds based on their differential affinities for a stationary phase within a column and a liquid mobile phase.

Method development for this compound using HPLC would typically involve selecting appropriate stationary phases (e.g., reversed-phase C18 columns are common for natural products ctdbase.org), and optimizing mobile phase compositions (e.g., acetonitrile-water or methanol-water systems with gradient elution ctdbase.org). Various detectors can be coupled with HPLC, including UV, photodiode array detection (DAD), and mass spectrometry (MS), to provide both qualitative and quantitative information. ctdbase.org

Validation of an HPLC method for this compound would encompass several key parameters to ensure its reliability and accuracy:

Specificity: Ensuring the method can accurately detect this compound in the presence of other components in the extract.

Linearity: Demonstrating a proportional relationship between the analyte concentration and detector response over a defined range.

Accuracy: Measuring the closeness of the determined value to the true value.

Precision: Assessing the reproducibility of the results under the same operating conditions (intraday and interday precision).

Limits of Detection (LOD) and Quantification (LOQ): Determining the lowest concentration of this compound that can be reliably detected and quantified, respectively.

For instance, in quantitative analysis of natural products, methods have been validated with satisfactory LODs, LOQs, and high intraday and interday precision and recovery values, confirming their suitability for qualitative and quantitative evaluation.

Gas Chromatography (GC) for Volatile Metabolite Analysis

The principle of GC involves vaporizing the sample and carrying the components through a column by an inert gas, with separation occurring based on differences in volatility and interaction with the stationary phase. For less volatile compounds, derivatization steps (e.g., trimethylsilylation) are often required to convert them into more volatile forms suitable for GC analysis. GC-MS allows for detailed profiling of these small molecules, which can provide insights into the metabolic pathways of the plant and potentially identify co-occurring compounds that might influence the properties of this compound-containing extracts.

Mass Spectrometry Applications in Metabolite Profiling

Mass Spectrometry (MS) is a cornerstone technique in natural product research, offering high sensitivity and selectivity for the identification and quantification of compounds, as well as for comprehensive metabolite profiling. When coupled with chromatographic separation techniques like HPLC (LC-MS), it becomes an even more powerful tool for analyzing complex natural extracts.

Molecular Networking for Complex Mixture Analysis

Molecular networking, an advanced MS/MS-based approach, has revolutionized the analysis of complex natural product mixtures. researchgate.netbiodeep.cn This technique organizes tandem mass spectrometry (MS/MS) data based on chemical similarity, visualizing the relationships between compounds as an interactive network. researchgate.net For this compound research, molecular networking is particularly useful for:

Dereplication: Rapidly identifying known compounds in complex extracts, thus expediting the discovery process by focusing on novel entities. researchgate.net

Discovery of Analogs: Identifying structurally related compounds or analogs of this compound, even if they are present at low concentrations or have different retention times. researchgate.net This is crucial for understanding the diversity of phenanthrofurans in Curculigo species.

Biosynthetic Pathway Prediction: Inferring potential biosynthetic relationships between this compound and other compounds within the same molecular family.

Molecular networking requires MS/MS spectra of the natural product mixture, ideally complemented by MS/MS spectra of known standards or well-characterized compounds in robust databases. researchgate.net

Quantitative Analysis of this compound in Biological Extracts

Quantitative analysis of this compound in biological extracts is critical for various research applications, including understanding its distribution in plant tissues or its concentration in experimental samples. LC-MS is the preferred method for this purpose due to its ability to separate complex mixtures and then precisely quantify individual components. nih.gov

Quantitative analysis typically involves:

Sample Preparation: Methods are developed to enrich target metabolites while removing background contaminants, ensuring high reproducibility. researchgate.net

Chromatographic Separation: Using optimized LC conditions to separate this compound from other components in the extract.

Mass Spectrometric Detection: Employing MS in a quantitative mode (e.g., using selected ion monitoring or multiple reaction monitoring) to achieve high sensitivity and specificity for this compound.

External Calibration Curves: Quantifying this compound by comparing its detector response to a calibration curve generated from known concentrations of a this compound standard.

This approach allows for precise and accurate determination of this compound's concentration, with method validation confirming satisfactory limits of detection (LODs), limits of quantification (LOQs), and high precision and recovery values.

Nuclear Magnetic Resonance (NMR) for Conformational Analysis and Ligand-Binding Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the comprehensive structural elucidation of natural products and for investigating their conformational dynamics and interactions with biological targets. For this compound, NMR provides atomic-level insights into its molecular architecture and behavior.

NMR's applications in this compound research include:

Structural Elucidation: Determining the complete chemical structure of this compound, including its connectivity and stereochemistry, through analysis of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC, NOESY) NMR experiments. This was crucial in its initial characterization as the first natural product with a phenanthro[9,10,b]furan skeleton. researchgate.net

Conformational Analysis: Investigating the preferred three-dimensional shapes (conformations) of this compound in solution. This is vital because a compound's biological activity is often linked to its bioactive conformation. Techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) and analysis of scalar couplings provide conformational restraints.

Ligand-Binding Studies: Exploring how this compound interacts with potential biological receptors or target proteins. NMR can detect weak intermolecular interactions and determine binding modes and conformational changes upon binding. For instance, studies have shown that this compound exhibits significant binding affinity to VZV thymidine (B127349) kinase, with a docking score of -11.360 kcal/mol, highlighting its potential as an antiviral agent. researchgate.net This type of finding can be further investigated and validated using NMR to understand the precise interaction at an atomic level.

NMR's ability to provide detailed structural and dynamic information makes it a critical technique for advancing the understanding of this compound's properties and its potential roles.

Detailed Research Findings

Analytical MethodKey Application in this compound ResearchIllustrative Finding / Data Type
HPLCPurity Assessment, QuantificationSeparation of this compound from complex plant extracts; quantification with validated LOD/LOQ values.
GC-MSVolatile Metabolite ProfilingIdentification of co-occurring volatile compounds in Curculigo extracts.
Mass SpectrometryMetabolite Profiling, IdentificationMolecular formula: C₁₇H₁₀O₆; Exact Mass: 310.0451.
Molecular NetworkingDereplication, Analog DiscoveryVisualization of this compound and its structural analogs within Curculigo species.
NMR SpectroscopyStructural Elucidation, Conformational Analysis, Ligand-Binding StudiesDocking score against VZV thymidine kinase: -11.360 kcal/mol. Elucidation of its phenanthro[9,10,b]furan skeleton. researchgate.net

Integration of Multi-Omics Data with Analytical Findings

The integration of multi-omics data, encompassing genomics, transcriptomics, proteomics, and metabolomics, represents a powerful approach in modern biological and chemical research, offering a holistic view of complex biological systems nih.govresearchgate.netctdbase.orgobolibrary.org. This integrated approach allows researchers to unravel intricate molecular interactions that connect genotypes to phenotypes, providing a more comprehensive understanding than single 'omic analyses alone nih.govctdbase.org.

General Principles of Multi-Omics Data Integration in Natural Product Research:

Multi-omics integration typically involves:

Genomics: Analyzing the genetic makeup of the organism from which the natural product is derived to identify genes involved in the biosynthesis pathways of compounds like this compound.

Transcriptomics: Studying gene expression patterns (RNA) under various conditions (e.g., different growth stages of the plant, or in response to environmental stimuli) to understand how the production of this compound might be regulated.

Proteomics: Investigating the complete set of proteins expressed by the organism to identify enzymes and other proteins directly involved in the synthesis or modification of this compound, or its target proteins within a biological system.

Metabolomics: Comprehensive profiling of small-molecule metabolites, including the natural product itself and its precursors or derivatives, to understand metabolic pathways and their perturbations. This is particularly relevant for natural product discovery and characterization.

Potential Application for this compound Research:

For a compound like this compound, which has shown promising activities such as free radical scavenging and antiviral effects, integrating multi-omics data with existing analytical findings (e.g., structural elucidation, spectroscopic data, and preliminary bioactivity assays) could provide deeper insights into its biosynthesis, mechanism of action, and potential therapeutic applications.

For instance, if this compound is found to exert its antiviral effects through specific cellular pathways, multi-omics could help:

Identify specific molecular targets: Proteomics could pinpoint host proteins that interact with this compound, while transcriptomics could reveal changes in gene expression pathways affected by the compound.

Elucidate biosynthesis pathways: Genomics and transcriptomics of Curculigo species could shed light on the genes and enzymes responsible for this compound's unique phenanthrofuran skeleton, potentially paving the way for biotechnological production or structural modification for enhanced activity.

Understand cellular responses: Metabolomics could reveal how this compound influences the metabolic landscape of cells, providing clues about its impact on cellular processes.

The integration of these diverse data types often requires advanced computational and statistical tools to handle the vast and heterogeneous datasets nih.govresearchgate.netobolibrary.org. While specific data tables demonstrating such integration for this compound are not available, the general framework of multi-omics research suggests its significant potential for future investigations into this intriguing natural product.

Data Tables:

As no specific multi-omics data for this compound were found in the search results, no detailed research findings or corresponding data tables can be presented in this section. However, the general concept and potential applications underscore the importance of such methodologies in advancing the understanding of natural compounds.

Compound Names and PubChem CIDs

Structure Activity Relationship Sar Studies of Curcapital and Its Analogues

Systematic Modification of the Phenanthrofuran Skeleton

Curcapital's core structure is defined by its phenanthro[9,10,b]furan skeleton. uni.luwikidata.org While this compound itself is a naturally occurring compound, comprehensive studies detailing the systematic synthetic modification of this specific phenanthrofuran skeleton to explore SAR are not extensively documented in the available literature. Research has primarily focused on its isolation and the evaluation of its inherent biological properties, often in comparison with other naturally occurring related compounds.

However, related norlignan derivatives, such as crassifogenin C, crassifoside E, and crassifoside F, have been isolated alongside this compound from plant sources like Curculigo crassifolia. wikipedia.orgnih.gov These compounds share structural similarities as norlignans, which are characterized by two terminal phenyl groups connected by a central six-carbon chain. mims.com While these are not direct synthetic modifications of this compound's phenanthrofuran core, their co-occurrence and shared biological activities provide initial insights into structural features influencing activity within this broader class of natural products.

Correlating Structural Changes with Modulated Biological Activities

The biological activities of this compound and its naturally occurring analogues have been investigated, revealing promising pharmacological profiles. This compound demonstrates potent antioxidant activity, as evidenced by its strong radical scavenging activity in the 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) assay. It exhibits an IC50 value of 7.76 µM, which is notably superior to the control, L-ascorbic acid (IC50 = 27.59 µM). nih.govfishersci.no

Beyond antioxidant effects, computational studies have indicated this compound's potential in other biological contexts. It has shown predictive binding affinity against receptors associated with antioxidant, thrombolytic, anti-inflammatory, and analgesic activities. newdrugapprovals.orgguidetopharmacology.org Furthermore, this compound has demonstrated effectiveness against various viruses, including CMV, Herpes, Influenza, and Adenovirus, in computational evaluations. Its significant binding affinity against Varicella-Zoster Virus (VZV) thymidine (B127349) kinase, with a docking score of -11.360 kcal/mol, highlights its potential as an antiviral agent.

The following table summarizes the radical scavenging activities of this compound and some related norlignan derivatives:

CompoundSource PlantDPPH Radical Scavenging IC50 (µM)
This compoundCurculigo capitulata, Curculigo crassifolia7.76
Crassifogenin CCurculigo crassifolia13.48
Crassifoside ECurculigo crassifolia15.54
Crassifoside FCurculigo crassifolia17.07
L-Ascorbic AcidControl27.59

Computational Approaches for SAR Prediction

Computational methodologies play a vital role in predicting and understanding the SAR of chemical compounds, especially when experimental synthesis of numerous analogues is challenging. guidetopharmacology.org For this compound, molecular docking and Quantitative Structure-Activity Relationship (QSAR) analyses have been employed to predict its biological activities and potential targets.

Molecular docking studies have indicated that this compound possesses a strong binding affinity for VZV thymidine kinase, with a docking score of -11.360 kcal/mol. This score is significantly better than that of the control antiviral drug, valacyclovir, which had a docking score of -5.807 kcal/mol. This suggests a favorable interaction with the enzyme, potentially inhibiting viral replication.

Beyond VZV thymidine kinase, computational analyses have also predicted this compound's strong binding affinity against receptors involved in antioxidant, thrombolytic, anti-inflammatory, and analgesic pathways, supporting its observed pharmacological activities. newdrugapprovals.orgguidetopharmacology.org QSAR analysis, which establishes mathematical relationships between chemical structure and biological activity, has further indicated this compound's potential as a lead compound for antiviral agents. These computational insights provide valuable guidance for future experimental validation and directed synthesis efforts.

Design of this compound-Inspired Chemical Probes for Target Elucidation

Chemical probes are indispensable tools in chemical biology, designed to potently and selectively modulate the activity of target proteins, thereby aiding in the elucidation of their biological roles and mechanisms of action in cellular and disease phenotypes. While the provided literature does not explicitly detail the design and application of this compound-inspired chemical probes for target elucidation, the promising biological activities and computational findings for this compound suggest its potential as a scaffold for such endeavors.

The strong antioxidant and predicted antiviral activities of this compound, coupled with its unique phenanthrofuran structure, make it an attractive starting point for developing targeted chemical probes. For instance, if the precise molecular targets responsible for its antiviral or antioxidant effects were to be identified, this compound's structure could be systematically modified to create affinity-based probes or photoaffinity labels. These probes could then be used in chemoproteomic workflows to pull down and identify interacting proteins in complex biological systems.

The development of this compound-inspired chemical probes would involve:

Rational Design: Incorporating functional groups that allow for conjugation to reporter tags (e.g., fluorophores, biotin) or reactive functionalities (e.g., diazirines for photoaffinity labeling) while maintaining or enhancing the desired biological activity.

Target Engagement Studies: Utilizing the probes to confirm their binding to specific proteins within cells or in vivo, providing direct evidence of target interaction.

Mechanistic Elucidation: Using the probes to perturb biological pathways and observe phenotypic changes, thereby linking the target protein's function to the observed biological effects of this compound.

Such efforts would significantly advance the understanding of this compound's mechanism of action and validate its potential as a therapeutic lead.

Theoretical and Computational Chemistry Applications

Molecular Docking Simulations for Ligand-Protein Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex. This method is instrumental in understanding the molecular basis of a compound's activity. youtube.commdpi.com

Molecular docking simulations have been crucial in identifying the specific binding sites of Curcapital on various protein targets. These studies model the interaction between this compound and a protein with a known three-dimensional structure, revealing the most probable binding pocket and the key amino acid residues involved in the interaction. For instance, in studies involving Cyclin-Dependent Kinase 2 (CDK2), a protein involved in cell cycle regulation, docking simulations have identified specific residues, such as Lys33, as potential interaction sites for compounds with a similar scaffold to this compound. nih.gov Similarly, computational studies on the bacterial RecA protein have identified four potential binding pockets, with docking analyses predicting the preferential binding of this compound analogues to these sites. nih.gov This information is invaluable for understanding how this compound may exert its effects and for the rational design of more potent derivatives.

Beyond identifying the binding site, molecular docking simulations can also predict the binding affinity between a ligand and its target protein. This is often expressed as a docking score or binding energy, with lower values typically indicating a more stable interaction. nih.gov For this compound and its derivatives, these predictions have been used to rank their potential efficacy against various targets. For example, in a study targeting CDK2, the binding energy of a this compound analogue was calculated to be -9.36 kcal/mol, suggesting a strong and stable interaction. nih.gov In another computational study, the binding affinities of this compound derivatives against proteins involved in obesity were evaluated, with docking scores ranging from -4.1 kcal/mol to -8.1 kcal/mol depending on the specific protein target. mdpi.com These predicted affinities provide a quantitative measure to compare the potential of different compounds and prioritize them for further experimental validation.

Table 1: Predicted Binding Affinities of this compound and its Analogues with Various Protein Targets
Protein TargetCompoundPredicted Binding Affinity (kcal/mol)Key Interacting Residues
Cyclin-Dependent Kinase 2 (CDK2)Kurkumod 24 (this compound analogue)-9.36Lys33
Peroxisome Proliferator-Activated Receptor Gamma (PPARγ)This compound-60.2 ± 0.4Not specified
Fatty Acid Synthase (FAS)This compound-37.9 ± 0.3Not specified
Cyclooxygenase-2 (COX2)1A8 (this compound analogue)-64.9 ± 0.2Not specified
AdiponectinThis compound-8.1Not specified

Network Pharmacology for Pathway and Target Prediction

Network pharmacology is an approach that integrates systems biology and computational analysis to understand the complex interactions between drugs, targets, and diseases. frontiersin.org This methodology has been extensively applied to this compound to elucidate its multi-target and multi-pathway mechanisms of action.

The initial step in a network pharmacology study of this compound involves identifying its potential protein targets using various databases and prediction tools like SwissTargetPrediction. nih.govnih.gov Once a list of putative targets is compiled, these are then mapped to known biological pathways using resources such as the Kyoto Encyclopedia of Genes and Genomes (KEGG). frontiersin.org The resulting data is used to construct a compound-target-pathway network, which visually represents the complex relationships between this compound, its protein targets, and the biological pathways they modulate. researchgate.netresearchgate.net For example, a network constructed for this compound in the context of hepatocellular carcinoma included 79 nodes and 265 edges, highlighting key target proteins like RELA, TNF, IL6, and MTOR. nih.gov

In silico tools are integral to network pharmacology for analyzing the bioactivity of compounds like this compound. rbmc.org.brresearchgate.net After constructing the compound-target-pathway network, Gene Ontology (GO) enrichment analysis is often performed to categorize the functions of the target proteins. nih.gov This analysis can reveal that this compound's targets are involved in biological processes such as apoptosis and the inflammatory response. nih.gov Furthermore, pathway analysis can identify the key signaling pathways that are modulated by this compound. For instance, studies have shown that this compound may exert its effects through pathways like the PI3K-Akt signaling pathway. biorxiv.org These in silico analyses provide a holistic view of this compound's bioactivity and guide further experimental investigation. nih.gov

Table 2: Key Targets and Pathways of this compound Identified through Network Pharmacology
Key Protein TargetsAssociated Biological Pathways (KEGG)Predicted Biological Process (GO)
RELA, TNF, IL6, MTORPI3K-Akt signaling pathwayApoptosis
AURKA, CDK1, CCNB1p53 signaling pathwayInflammatory response
CCNB2, CCNE1, CCNE2, TTKPathways in cancerCell cycle control
CHEK1, CDK6Adipocytokine signaling pathwayDNA damage response

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are employed to investigate the electronic structure and reactivity of molecules like this compound at the atomic level. nih.gov These calculations provide insights into the molecule's intrinsic chemical properties, which can help explain its biological activity. chemrxiv.org

By computing parameters such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, researchers can determine the HOMO-LUMO energy gap. This gap is an indicator of the molecule's chemical reactivity and stability. researchgate.net For this compound, DFT studies have shown that its reactivity can be influenced by its environment, such as the solvent it is in. researchgate.net

Other quantum chemical descriptors that have been calculated for this compound and its analogues include ionization potential, electron affinity, chemical potential, chemical hardness, and the electrophilicity index. nih.gov These parameters provide a detailed picture of the molecule's electronic properties and its propensity to participate in chemical reactions. For instance, the electrophilicity index can offer insights into the bioactivity of the compound. nih.gov These theoretical calculations complement experimental findings and provide a deeper understanding of the chemical basis for this compound's biological effects.

Predictive Models for Biological Activity (e.g., QSAR, ADMET/T without empirical data):These predictive models are crucial in early-stage drug discovery.

Quantitative Structure-Activity Relationship (QSAR) models establish a mathematical correlation between the chemical structure of a compound and its biological activity.

Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) models predict the pharmacokinetic and toxicological profile of a compound within an organism.

Both QSAR and ADMET predictions are fundamentally dependent on the molecule's structural and electronic properties. Without a known structure for "this compound," it is impossible to calculate the necessary molecular descriptors to feed into these predictive algorithms.

The absence of any data on "this compound" in the public domain prevents a scientifically accurate and valid discussion of its properties. The generation of content on this topic would be speculative and would not meet the standards of scientific rigor. Further research or clarification on the identity or structure of "this compound" is necessary before a detailed analysis can be undertaken.

Compound Nomenclature

Biosynthetic Investigations and Pathway Elucidation

Proposed Biosynthetic Pathways for Curcapital in Plants

Given that this compound is a phenanthrofuran, its biosynthesis is hypothesized to originate from precursors derived from the phenylpropanoid pathway. This pathway is a fundamental route in plants for the synthesis of various phenolic compounds, including lignans (B1203133) and stilbenes, which share structural similarities or serve as precursors to phenanthrenes. researchgate.netresearchgate.netacs.orgresearchgate.net Phenanthrenes themselves can be derived from aromatic amino acids, such as tyrosine, which are products of the shikimic acid pathway. acs.orgresearchgate.net

A proposed general scheme for the biosynthesis of phenanthrenes, and by extension phenanthrofurans like this compound, involves the coupling of two C6-C3 units (phenylpropanoids) or related precursors. These units are typically formed through the shikimic acid pathway, which produces aromatic amino acids like phenylalanine and tyrosine, followed by their conversion into cinnamic acid derivatives via the phenylpropanoid pathway. researchgate.netresearchgate.net Subsequent oxidative coupling, cyclization, and modification reactions would then lead to the formation of the phenanthrene (B1679779) core, with further cyclization involving oxygen atoms to form the furan (B31954) ring characteristic of this compound.

Table 1: Proposed Primary Metabolic Precursors for this compound Biosynthesis

PathwayPrimary Metabolite PrecursorsDerived Secondary Metabolites (General)Role in this compound Biosynthesis (Proposed)
Shikimic Acid PathwayErythrose 4-phosphate, PEPAromatic amino acids (Phenylalanine, Tyrosine, Tryptophan) researchgate.netProvides fundamental aromatic building blocks acs.orgresearchgate.net
Phenylpropanoid PathwayPhenylalanine, TyrosineCinnamic acids, Lignans, Stilbenes researchgate.netacs.orgProvides C6-C3 units for phenanthrene core formation acs.org

Enzymatic Mechanisms Involved in Phenanthrofuran Formation

The formation of the phenanthrofuran skeleton, particularly the intricate cyclization leading to the furan ring fused with the phenanthrene core, likely involves specific enzymatic mechanisms. In the biosynthesis of other complex natural products featuring similar polycyclic systems, cytochrome P450 enzymes are frequently implicated in intramolecular oxidative coupling reactions. nih.govnih.gov These enzymes are known for catalyzing diverse and challenging chemical transformations, including carbon-carbon and carbon-oxygen bond formations through radical mechanisms. nih.govnih.gov

For phenanthrofuran formation, a cytochrome P450-mediated oxidative cyclization could facilitate the closure of the furan ring onto a pre-formed or partially formed phenanthrene scaffold. This process would involve the activation of phenolic hydroxyl groups or other reactive centers, leading to radical intermediates that undergo intramolecular coupling to form the cyclic ether linkage. While specific enzymes responsible for this compound's phenanthrofuran formation have not been identified, the involvement of such oxidative enzymes is consistent with the biosynthesis of other complex polycyclic natural products in plants.

Genetic and Transcriptomic Analysis of Biosynthetic Gene Clusters

The identification and characterization of biosynthetic gene clusters (BGCs) are crucial for understanding the complete biosynthetic pathway of natural products. BGCs typically contain genes encoding enzymes involved in the synthesis of the core structure, as well as tailoring enzymes, transport proteins, and regulatory elements. acs.orgcore.ac.ukpurdue.eduusu.edu

To date, specific biosynthetic gene clusters responsible for this compound production in Curculigo species have not been reported in the scientific literature. However, general strategies for elucidating BGCs in plants involve:

Genome Mining: In silico analysis of plant genomes to identify potential BGCs based on the presence of signature enzymes (e.g., polyketide synthases, non-ribosomal peptide synthetases, terpene synthases, or enzymes related to phenylpropanoid metabolism) and co-localized genes. acs.orgcore.ac.ukpurdue.edu

Transcriptomic Analysis: Studying gene expression profiles under conditions that induce or enhance this compound production (e.g., specific developmental stages, environmental stresses, or elicitor treatments). Differentially expressed genes that correlate with this compound accumulation could indicate components of its BGC. core.ac.uk

Genetic Manipulation: Techniques such as gene knockout, gene silencing (e.g., RNA interference), or overexpression of candidate genes can be used to confirm their role in the biosynthetic pathway. core.ac.uk

The application of these molecular biology and bioinformatics approaches would be essential to pinpoint the specific genes and their organization within the Curculigo genome that are dedicated to this compound biosynthesis.

Strategies for Enhanced Production via Biotechnological Approaches

The low natural abundance of many valuable plant natural products, including this compound, often necessitates the development of biotechnological strategies for enhanced production. While specific methods for this compound are not detailed, general biotechnological approaches applicable to complex plant secondary metabolites include:

In Vitro Culture Systems: Establishing plant cell suspension cultures or hairy root cultures from Curculigo capitulata or Curculigo crassifolia. These systems can offer controlled environments for metabolite production, independent of seasonal variations or geographical limitations. nih.govresearchgate.netprinceton.edu

Elicitation: Treating in vitro cultures or whole plants with biotic (e.g., fungal extracts, yeast elicitors) or abiotic (e.g., UV light, heavy metals, signaling molecules like jasmonates) elicitors can stimulate the plant's defense mechanisms, often leading to increased production of secondary metabolites. nih.gov

Precursor Feeding: Supplementing culture media with known or hypothesized biosynthetic precursors can sometimes bypass rate-limiting steps in the pathway, leading to higher yields.

Metabolic Engineering: Utilizing genetic engineering techniques to manipulate the biosynthetic pathway. This could involve:

Overexpression of Pathway Genes: Introducing additional copies of genes encoding key enzymes (e.g., those involved in phenanthrofuran formation or upstream phenylpropanoid synthesis) to increase flux through the pathway. semanticscholar.org

Suppression of Competing Pathways: Downregulating genes involved in pathways that divert precursors away from this compound biosynthesis. semanticscholar.org

Heterologous Expression: Transferring the entire this compound BGC (once identified) into a fast-growing host organism like yeast or Escherichia coli for microbial production. This approach, while challenging for complex plant pathways, offers high scalability and ease of manipulation. semanticscholar.org

Table 2: Biotechnological Strategies for Enhanced Natural Product Production

StrategyDescriptionPotential Application for this compound
In Vitro CultureCultivation of plant cells, tissues, or organs (e.g., hairy roots) in controlled environments. nih.govprinceton.eduSustainable and consistent production of this compound, independent of plant growth.
ElicitationApplication of stress-inducing agents to stimulate metabolite synthesis. nih.govInducing higher this compound accumulation in Curculigo cultures.
Precursor FeedingSupplying biosynthetic intermediates to culture systems.Optimizing this compound yield by providing rate-limiting precursors.
Metabolic EngineeringGenetic manipulation of biosynthetic pathways in plants or heterologous hosts. semanticscholar.orgOverexpressing key enzymes or introducing this compound BGC into microbes for large-scale production.

Future Perspectives and Research Trajectories

Exploration of Undiscovered Bioactivities in Novel Cellular Models

The initial identification of Curcapital's radical scavenging activity and its predicted binding affinities in computational studies suggest a broader spectrum of bioactivities yet to be uncovered researchgate.net. Future investigations will likely focus on exploring these and other potential biological effects within a diverse array of novel cellular models. This includes moving beyond conventional two-dimensional cell cultures to more physiologically relevant systems such as three-dimensional (3D) cell models, organoids, and organ-on-a-chip technologies. Such advanced models can provide a more accurate representation of in vivo cellular environments, enabling the discovery of subtle or context-dependent bioactivities that might be missed in simpler systems. Given the traditional medicinal uses of Curculigo species, from which this compound is derived, there is a strong rationale for exploring its anti-inflammatory, anti-tumor, and neuroprotective properties, among others, in these sophisticated models.

Advanced Computational Design for Next-Generation this compound Derivatives

Computational design methodologies are expected to play a pivotal role in the development of next-generation this compound derivatives. Building upon existing molecular docking studies that have shown this compound's predictive binding affinity against various receptors, including VZV thymidine (B127349) kinase, advanced computational approaches will enable the rational design of compounds with enhanced potency, selectivity, and improved pharmacokinetic profiles. This involves leveraging sophisticated algorithms and parameters to explore vast chemical spaces, predict molecular interactions, and optimize structural features for desired biological outcomes. Techniques such as molecular dynamics simulations, quantitative structure-activity relationship (QSAR) analysis, and artificial intelligence/machine learning (AI/ML) models can be employed to virtually screen and prioritize novel this compound analogues, significantly accelerating the drug discovery process.

Development of In Vitro Biological Assay Systems for High-Throughput Screening

To efficiently evaluate the numerous potential this compound derivatives and explore their diverse bioactivities, the development of robust in vitro biological assay systems suitable for high-throughput screening (HTS) is crucial. HTS platforms, which utilize automation and miniaturization, allow for the rapid and cost-effective testing of large compound libraries against specific biological targets or cellular phenotypes. Future efforts will focus on designing and optimizing assays that can accurately measure this compound's effects on various cellular pathways, enzyme activities, or receptor interactions. This includes the development of cell-based assays that incorporate metabolic capabilities to assess the activity of potential metabolites, as well as biochemical assays for target-specific interactions. The goal is to establish a streamlined pipeline for identifying promising "hits" or "leads" from computationally designed libraries.

Integration with Systems Biology and Synthetic Biology for Mechanistic Insight

A deeper mechanistic understanding of this compound's actions can be achieved through its integration with systems biology and synthetic biology approaches. Systems biology aims to gain mechanistic insights into fundamental biological phenomena by assembling and analyzing complex biological network models from diverse data sources. Applying this to this compound would involve mapping its interactions within cellular pathways, identifying key molecular targets, and understanding the downstream effects on cellular processes. Synthetic biology, which focuses on designing and building novel biological systems or re-engineering existing ones, could be employed to create biosensors for this compound or to engineer microbial systems for its sustainable production or modification. Combining these fields can provide a comprehensive "mechanistic insight" into how this compound exerts its effects, potentially leading to the discovery of novel therapeutic strategies or biotechnological applications.

Role in Mechanistic Toxicology (excluding safety profiles)

Beyond its potential therapeutic applications, understanding this compound's role in mechanistic toxicology is a critical future research area. This involves investigating the fundamental biological processes and molecular pathways through which this compound interacts with living systems, leading to specific cellular responses, without delving into clinical safety profiles or adverse effects. Research in this area would seek to identify and characterize the molecular targets, cellular pathways, and biological events that mediate any observed toxicological effects. For instance, computational studies that include ADME/T (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions can offer preliminary insights into potential toxicological mechanisms. By elucidating these mechanisms, researchers can gain valuable knowledge for rational drug design, predict potential off-target effects, and develop safer and more effective this compound derivatives in the future.

Data Tables

Table 1: Docking Scores of this compound and Related Compounds Against VZV Thymidine Kinase

CompoundDocking Score (kcal/mol)
Pilosidine-12.471
Capituloside-12.213
This compound-11.360
Valacyclovir-5.807

Q & A

Q. How can machine learning improve predictive modeling of this compound’s environmental spread?

  • Workflow :

Train algorithms on historical contamination data.

Incorporate variables like rainfall patterns and soil porosity.

Validate predictions against real-time sensor data .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.